Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Description

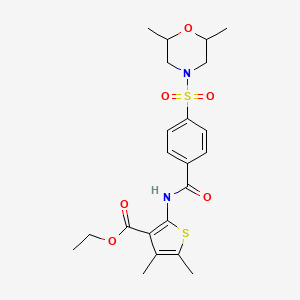

This compound features a 4,5-dimethylthiophene core substituted at the 2-position with a 4-((2,6-dimethylmorpholino)sulfonyl)benzamido group and an ethyl ester at the 3-position.

Preparation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a known precursor, as in ).

Sulfonylation of 4-chlorobenzoyl chloride with 2,6-dimethylmorpholine.

Amidation of the thiophene precursor with the sulfonylated benzoyl chloride.

Properties

IUPAC Name |

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S2/c1-6-29-22(26)19-15(4)16(5)31-21(19)23-20(25)17-7-9-18(10-8-17)32(27,28)24-11-13(2)30-14(3)12-24/h7-10,13-14H,6,11-12H2,1-5H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOZBWJLQMCARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the compound's biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

- Molecular Formula : C20H26N4O4S

- Molecular Weight : 446.51 g/mol

- IUPAC Name : this compound

The primary mechanism through which this compound exhibits biological activity is through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. This enzyme selectively hydrolyzes cyclic AMP (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory responses and other cellular functions.

Inhibition Studies

Recent studies show that derivatives similar to this compound exhibit significant inhibitory effects on PDE4. For instance, compounds designed with morpholino and sulfonyl groups have demonstrated IC50 values in the low micromolar range against various PDE isoforms:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.94 | PDE4D |

| Compound B | 0.72 | PDE4B |

| Compound C | 1.5 | PDE4A |

These results indicate that structural modifications can lead to varying degrees of selectivity and potency against specific PDE isoforms .

Anticancer Properties

Studies have indicated that compounds related to this compound exhibit potential anticancer effects. Specifically, research has shown that these compounds can exert cytotoxic effects on various cancer cell lines, including breast, colon, lung, and prostate cancer cells at low micromolar concentrations .

The mechanism behind this anticancer activity is attributed to the inhibition of topoisomerase II and the induction of reactive oxygen species (ROS) levels in cancer cells. These actions lead to apoptosis in cancer cells during the G1 phase of the cell cycle .

Case Studies

- Topoisomerase Inhibition : A study synthesized several thiazole-based compounds similar to this compound and evaluated their efficacy as topoisomerase II inhibitors. The results demonstrated significant inhibitory activity against human topoisomerases with low toxicity to normal cells .

- Inflammatory Response Modulation : Other studies have focused on the anti-inflammatory properties of sulfonamide derivatives. This compound has shown promise in modulating inflammatory pathways by increasing cAMP levels and inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogues with Modified Thiophene Cores

Key Observations :

- Compared to cyanoacrylamido derivatives (), the sulfonylbenzamido group may enhance hydrogen-bonding interactions with biological targets, influencing potency .

Key Observations :

- The target compound’s morpholino sulfonyl group may reduce off-target effects compared to pesticidal sulfonylureas (), which target plant-specific enzymes.

Key Observations :

- The target compound’s synthesis likely requires precise control of sulfonylation and amidation steps, contrasting with the high-yield Knoevenagel reactions in .

Q & A

How can the synthesis of this compound be optimized to improve yield while maintaining purity?

The synthesis involves multi-step reactions, including sulfonamide coupling and Knoevenagel condensation. Key optimization strategies include:

- Catalyst selection : Piperidine and acetic acid enhance condensation efficiency, reducing reaction time to 5–6 hours .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve solvation of intermediates .

- Coupling agents : EDC or HATU can facilitate amidation steps, increasing yields to 72–94% .

- Purification : Recrystallization with alcohol or preparative HPLC ensures high purity (>99%) .

What advanced spectroscopic techniques are required to confirm the compound’s structural integrity?

A combination of methods is critical:

- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methyl groups at δ 1.2–2.5 ppm, morpholino protons at δ 3.4–4.0 ppm) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak at m/z 478.58 (C22H26N2O6S2) .

- IR spectroscopy : Peaks at 1680 cm⁻¹ (C=O) and 1150 cm⁻¹ (S=O) confirm functional groups .

How can researchers resolve contradictory data in biological activity assays (e.g., varying IC50 values)?

Contradictions may arise from assay conditions or impurities. Mitigation strategies include:

- Replicating conditions : Standardize solvent (DMSO concentration ≤0.1%), pH, and temperature .

- Purity verification : Use HPLC (≥95% purity) to exclude confounding byproducts .

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to validate dose dependency .

What methodological approaches are recommended to study the compound’s interaction with biological targets?

- In vitro binding assays : Fluorescence polarization or SPR to measure affinity for enzymes/receptors .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes with sulfonamide and thiophene moieties .

- Cellular uptake studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify intracellular accumulation .

How should hazardous intermediates (e.g., sulfonyl chlorides) be handled during synthesis?

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles .

- Ventilation : Use fume hoods with ≥100 fpm airflow to limit vapor exposure .

- Spill management : Neutralize sulfonyl chlorides with sodium bicarbonate; collect waste in labeled containers .

What computational tools can predict the compound’s reactivity or metabolic stability?

- DFT calculations : Gaussian 16 to model electron density at the sulfonyl group, predicting nucleophilic attack sites .

- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate metabolic half-life and CYP450 interactions .

- SMILES-based tools : PubChem’s canonical SMILES (CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)…) for cheminformatics analysis .

How can structural analogs be designed to enhance bioactivity while minimizing toxicity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO2) at the benzamido ring to enhance target affinity .

- Halogen substitution : Replace methyl groups with fluorine to improve metabolic stability .

- Toxicity screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LD50) early in design .

What strategies address low purity during final-stage purification?

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .

- Solvent optimization : Test mixtures like dichloromethane:methanol (95:5) for recrystallization .

- Analytical monitoring : TLC (Rf = 0.4–0.6) or UPLC-MS to track impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.